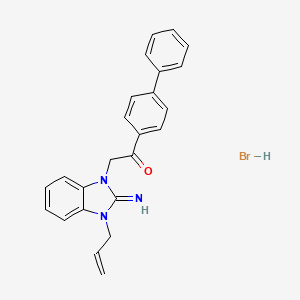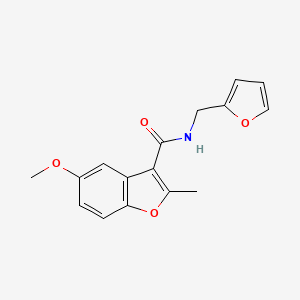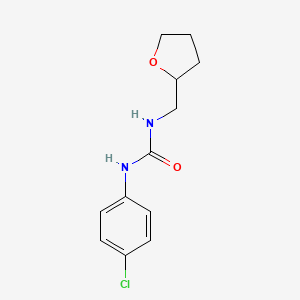![molecular formula C20H21ClN2OS B4992644 N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B4992644.png)
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide, also known as TAK-659, is a small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of various types of cancer and autoimmune diseases. The compound was first synthesized in 2012 and has since undergone extensive scientific research to investigate its mechanism of action and potential applications.
作用機序
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide exerts its therapeutic effects by selectively inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B cells and other immune cells. By inhibiting BTK, this compound blocks the activation and proliferation of cancer cells and reduces the production of inflammatory cytokines in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in vivo. The compound is also highly selective for BTK, with minimal off-target effects on other kinases. In preclinical studies, this compound has demonstrated potent antitumor activity and significant efficacy in animal models of lymphoma and leukemia. In addition, this compound has also shown promising results in animal models of autoimmune diseases, with a reduction in disease severity and inflammation.
実験室実験の利点と制限
One of the major advantages of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide is its high selectivity for BTK, which reduces the risk of off-target effects and toxicity. In addition, the compound has a favorable pharmacokinetic profile, which makes it suitable for oral administration and easy to use in animal studies. However, one of the limitations of this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo. Furthermore, the compound has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
将来の方向性
Despite the promising results of preclinical studies, there are still many questions that need to be addressed before N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide can be considered as a potential therapeutic agent for cancer and autoimmune diseases. Some of the future directions for research include:
1. Further optimization of the synthesis method to improve the yield and purity of the compound.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
3. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of cancer and autoimmune diseases.
4. Identification of biomarkers that can predict the response to this compound and guide patient selection.
5. Combination studies with other therapeutic agents to improve the efficacy of this compound and overcome drug resistance.
Conclusion
In conclusion, this compound is a promising small-molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and autoimmune diseases. The compound selectively targets BTK and has demonstrated potent antitumor activity and efficacy in animal models. However, further research is needed to evaluate the safety and efficacy of this compound in clinical trials and to identify the optimal patient population and treatment regimen.
合成法
The synthesis of N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide involves several steps, including the condensation of 3-chloro-1-adamantylamine with 2-bromoacetic acid to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The synthesis has been optimized to ensure high yield and purity of the compound.
科学的研究の応用
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide has been extensively studied for its potential applications in the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways that are critical for cancer cell survival. In addition, this compound has also been investigated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
特性
IUPAC Name |
N-[4-(3-chloro-1-adamantyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c21-20-9-13-6-14(10-20)8-19(7-13,12-20)16-11-25-18(22-16)23-17(24)15-4-2-1-3-5-15/h1-5,11,13-14H,6-10,12H2,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVNKLOQBPNGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)Cl)C4=CSC(=N4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(2,5-dimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4992565.png)

![2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole hydrobromide](/img/structure/B4992579.png)

![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4992590.png)
![2-methoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4992609.png)



![N-(4-methoxyphenyl)-1-[(6-methyl-3-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B4992629.png)


![N~1~-isobutyl-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4992682.png)
